molecular formula C26H23N3O4S B3424416 PDGF RTK inhibitor CAS No. 347155-76-4

PDGF RTK inhibitor

Cat. No.: B3424416
CAS No.: 347155-76-4
M. Wt: 473.5 g/mol
InChI Key: ZXGIBSBJQLLUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Ki-11502 is synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The synthetic route typically involves the formation of a thioxomethyl-benzamide structure, which is then coupled with a quinoline derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods for Ki-11502 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ki-11502 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinoline moiety, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the thioxomethyl-benzamide structure, impacting its binding affinity to target receptors.

    Substitution: Substitution reactions, particularly on the aromatic rings, can lead to derivatives with different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions are typically derivatives of Ki-11502 with modified functional groups .

Scientific Research Applications

Case Studies

  • Chronic Myelomonocytic Leukemia (CMML) : Research indicates that persistent PDGFR signaling is essential for the survival of CMML cells. Inhibition of PDGFR has shown promise in reducing cell viability and inducing apoptosis in vitro .
  • Lung Cancer : A study demonstrated that PDGF RTK inhibitors effectively reduced tumor growth in xenograft models by attenuating tumor-associated fibrosis and angiogenesis .

Applications in Restenosis

PDGF RTK inhibitors are being explored for preventing restenosis following angioplasty. They inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is a key factor in the development of restenosis.

Clinical Insights

  • In animal models, tyrphostin AG1295 significantly reduced VSMC proliferation and prevented balloon injury-induced stenosis . The inhibitor demonstrated an IC50 value of 0.04 μM for PDGF-dependent VSMC proliferation, highlighting its potency .

Role in Pulmonary Fibrosis

PDGF RTK inhibitors have shown efficacy in treating radiation-induced pulmonary fibrosis. In a study involving irradiated mice, treatment with PDGF RTKIs such as SU9518 significantly attenuated lung fibrosis and prolonged survival .

Clinical Implications

The inhibition of the PDGF signaling pathway has been linked to improved outcomes in patients with idiopathic pulmonary arterial hypertension and lung cancer, where aberrant PDGF signaling contributes to disease pathology .

Treatment of Proliferative Vitreoretinopathy (PVR)

AG1295 has been evaluated for its ability to prevent PVR, a complication associated with retinal detachment. In rabbit models, AG1295 treatment significantly reduced the incidence of tractional retinal detachment compared to controls without causing significant side effects .

Data Table: Summary of Applications

Application AreaSpecific ConditionKey FindingsReference
OncologyChronic Myelomonocytic LeukemiaReduced cell viability with PDGFR inhibition
Lung CancerDecreased tumor growth via fibrosis attenuation
Cardiovascular DiseasesRestenosisPrevented VSMC proliferation post-angioplasty
Pulmonary DiseasesPulmonary FibrosisAttenuated fibrosis; prolonged survival in mice
OphthalmologyProliferative VitreoretinopathyReduced retinal detachment incidence

Mechanism of Action

Ki-11502 exerts its effects by selectively inhibiting the phosphorylation, proliferation, and proteoglycan synthesis of the platelet-derived growth factor beta receptor in human vascular smooth muscle cells. It induces growth arrest, G0/G1 cell-cycle arrest, and apoptosis associated with the down-regulation of Bcl-2 family proteins in leukemia cells . The molecular targets include PDGFRα/β and FMS-like tyrosine kinase 3 (FLT3), and the pathways involved are the Akt, ERK, and STAT5 signaling pathways .

Comparison with Similar Compounds

Ki-11502 is compared with other receptor tyrosine kinase inhibitors such as imatinib, sunitinib, and sorafenib. Unlike imatinib, Ki-11502 is effective against imatinib-resistant PDGFRαT674I mutant . Sunitinib and sorafenib also target multiple kinases but have different selectivity profiles and clinical applications. Ki-11502’s unique selectivity against PDGFRα/β and its effectiveness against specific leukemia subsets highlight its uniqueness .

Similar compounds include:

Biological Activity

Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase (RTK) inhibitors play a crucial role in modulating various biological processes, particularly in cancer treatment and fibrotic diseases. This article synthesizes research findings, case studies, and data tables to elucidate the biological activity of PDGF RTK inhibitors.

Overview of PDGF and Its Receptors

PDGF is a key growth factor involved in cell proliferation, migration, and survival. It primarily signals through two receptor types: PDGFR-α and PDGFR-β. The activation of these receptors triggers several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which are critical for cellular functions such as growth and differentiation .

PDGF RTK inhibitors block the phosphorylation of tyrosine residues on PDGFRs, thereby inhibiting the downstream signaling cascades that promote cell proliferation and survival. This inhibition can lead to reduced cell migration and proliferation, particularly in vascular smooth muscle cells (SMCs), which are implicated in conditions like atherosclerosis and restenosis .

Case Studies

  • Pulmonary Fibrosis Model :
    • In a study involving C57BL/6 mice subjected to thoracic irradiation, three PDGF RTK inhibitors (SU9518, SU11657, Imatinib) were administered post-radiation. The results indicated significant attenuation of radiation-induced pulmonary fibrosis, with improved survival rates observed in treated mice compared to controls . The study highlighted the potential of PDGF RTK inhibitors as therapeutic agents in fibrotic diseases.
  • Proliferative Vitreoretinopathy (PVR) :
    • A study evaluated the effects of AG1295, a specific PDGFR inhibitor, on rabbit models of PVR. The treatment significantly reduced tractional retinal detachment compared to control groups, suggesting its efficacy in preventing PVR without notable side effects . This finding underscores the clinical relevance of PDGF RTK inhibitors in ocular conditions.

Data Table: Effects of Various PDGF RTK Inhibitors

Inhibitor Target Model Outcome Reference
AG1295PDGFRRabbit PVR modelReduced incidence of tractional retinal detachment
SU9518PDGFR-α/βMouse pulmonary fibrosisAttenuated fibrosis; improved survival
CGP 53716PDGFRRat carotid artery injuryDecreased SMC migration; reduced neointimal formation
ImatinibPDGFR-α/βVarious cancer modelsInhibited tumor growth; enhanced survival rates

Research Findings

  • Neuronal Activity Modulation :
    • Research indicates that PDGF receptor activation can inhibit sodium channel currents in neuronal cells, suggesting a role for PDGF in acute modulation of neuronal activity. Specific inhibitors for PDGF RTKs were shown to abrogate this effect, highlighting their importance in neuronal signaling pathways .
  • Vascular Smooth Muscle Cell Proliferation :
    • In vitro studies demonstrated that CGP 53716 effectively inhibited SMC migration induced by PDGF-AA and PDGF-BB. This inhibition was dose-dependent and occurred at non-toxic concentrations . Such findings are critical for understanding how PDGF RTK inhibitors can be utilized to prevent vascular-related diseases.
  • Impact on Pericytes :
    • A study exploring the effects of PDGF inhibition on pericytes revealed that blocking PDGF signaling led to pericyte loss and reduced vessel density, indicating the importance of PDGF in maintaining vascular integrity .

Properties

IUPAC Name

N-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-16-6-4-5-7-19(16)25(30)29-26(34)28-17-8-10-18(11-9-17)33-22-12-13-27-21-15-24(32-3)23(31-2)14-20(21)22/h4-15H,1-3H3,(H2,28,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGIBSBJQLLUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201128639
Record name N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347155-76-4
Record name N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347155-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KI-11502
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347155764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347155-76-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KI-11502
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEB9DP4H6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml), and ethanol (1 ml) to prepare a solution. Commercially available 2-methyl-1-benzenecarbonyl isothiocyanate (50 μl) was then added thereto, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (78 mg, yield 97%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 μL
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDGF RTK inhibitor
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PDGF RTK inhibitor
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
PDGF RTK inhibitor
Reactant of Route 4
Reactant of Route 4
PDGF RTK inhibitor
Reactant of Route 5
Reactant of Route 5
PDGF RTK inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.